Aclarubicin hydrochloride is a synthetic anthracycline antibiotic with potent antitumor activity. [, ] It is classified as a DNA intercalating agent, inhibiting topoisomerase II, and inducing DNA strand breaks, ultimately leading to cell death. [, ] Aclarubicin hydrochloride serves as a valuable tool in scientific research, particularly in oncology, to investigate cancer cell biology, drug resistance mechanisms, and develop novel therapeutic strategies. [, ]
While specific details regarding the synthesis of Aclarubicin hydrochloride are limited in the provided literature, a general approach involves chemical modification of naturally occurring anthracyclines. [] Further research is needed to explore alternative and more efficient synthetic routes for Aclarubicin hydrochloride.
Although detailed analyses are absent in the provided literature, Aclarubicin hydrochloride is structurally similar to other anthracyclines. [] It possesses a tetracyclic ring system linked to an amino sugar moiety. Further research is necessary to fully elucidate its structure-activity relationship, potentially leading to the development of analogs with enhanced therapeutic properties.
Aclarubicin hydrochloride exerts its antitumor effects primarily through its interaction with DNA. [] It intercalates between DNA base pairs, disrupting DNA replication and transcription. [] Additionally, Aclarubicin hydrochloride inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, further amplifying its cytotoxic effects. [] Research focusing on elucidating the precise molecular mechanisms underlying the action of Aclarubicin hydrochloride is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
In vitro studies: Aclarubicin hydrochloride is widely employed in cell culture models to investigate its antiproliferative effects on various cancer cell lines, including pancreatic cancer, [, ] lung cancer, [] and leukemia. [, , , , ] These studies help elucidate its mechanism of action, identify potential synergistic drug combinations, and evaluate novel drug delivery systems. [, , , , ]
In vivo studies: Aclarubicin hydrochloride has been investigated in animal models to assess its efficacy against solid tumors, such as Lewis lung carcinoma, [] and hepatocellular carcinoma. [, ] These studies provide insights into its pharmacokinetics, pharmacodynamics, and potential for clinical translation. [, ]
Drug delivery systems: Researchers are exploring innovative drug delivery strategies to improve the therapeutic index of Aclarubicin hydrochloride. [, ] For instance, polylactic acid microspheres containing Aclarubicin hydrochloride have shown promise in targeted drug delivery to the liver, enhancing its efficacy against hepatocellular carcinoma. [, , , ] Similar approaches utilizing microspheres are being investigated for other cancer types. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: